4-Cinnolinecarbonitrile

Übersicht

Beschreibung

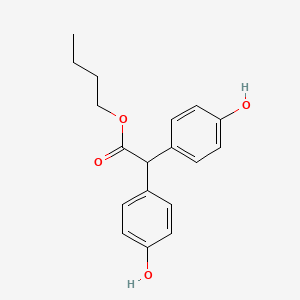

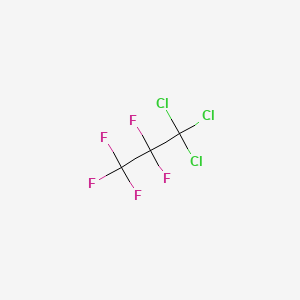

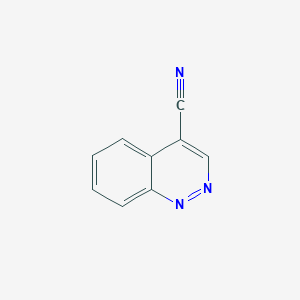

4-Cinnolinecarbonitrile is a chemical compound with the CAS Number: 16470-90-9 . It has a molecular weight of 155.16 . The IUPAC name for this compound is 4-cinnolinecarbonitrile .

Molecular Structure Analysis

The InChI code for 4-Cinnolinecarbonitrile is 1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Cinnolinecarbonitrile is a solid at room temperature . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen

Green Synthesis of Cinnoline Derivatives

Cinnoline-4-carbonitrile has been used in the green and efficient synthesis of novel cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules . This process involves a one-pot microwave (MW) assisted reaction . The robust micrometre-sized sporopollenin microcapsules can act as MW microreactors .

Synthesis of Polyfunctionally Substituted Cinnolines

A convenient, simple, and efficient synthesis of polyfunctionally substituted cinnolines has been developed that involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in dioxane/piperidine under controlled microwave irradiation . The obtained heterocycles are a privileged scaffold in a few natural compounds and in many drugs with a broad spectrum of biological activities .

Chemosensing Properties

Cinnoline-4-carbonitrile has been used in the synthesis of cinnoline-containing polymeric materials . A Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes was used for cinnoline ring formation, followed by a Sono-gashira coupling for the introduction of trimethylsilylethynyl moieties and a sila-Sonogashira coupling as the polycondensation technique .

Antibacterial Activity

The cinnoline compound synthesized inside the LCS microcapsules showed promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-negative) human pathogenic bacterial strains .

Optical Properties

The pure cinnoline compound synthesized inside the LCS microcapsules was found to show promising optical properties with two absorption peaks at 310 and 610 nm .

Material Science Applications

Cinnolines, including cinnoline-4-carbonitrile, serve as a privileged motif in fields related to material science . They have been used in the synthesis of various materials .

Pharmaceutical Applications

Cinnolines, including cinnoline-4-carbonitrile, are a key component in many drugs with a broad spectrum of biological activities . They serve as potential antihypertensive, anti-inflammatory, anticancer, liver x-receptor, antifungal, and luminescence agents .

Safety and Hazards

Wirkmechanismus

Target of Action

Cinnoline derivatives are known to have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes .

Mode of Action

It’s known that a nitrile function in the 4-position of the cinnoline system can be readily displaced by various nucleophiles . This suggests that cinnoline-4-carbonitrile may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

They are indispensable moieties to treat infectious diseases , indicating their involvement in various biochemical pathways related to immune response and pathogen defense.

Pharmacokinetics

The development of cinnoline-based molecules is known to contribute significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

Result of Action

Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .

Action Environment

It’s worth noting that the synthesis of cinnoline derivatives can be achieved via sustainable synthetic approaches , suggesting that environmental factors may play a role in the synthesis and stability of these compounds.

Eigenschaften

IUPAC Name |

cinnoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKALQBBFRXNOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343927 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cinnolinecarbonitrile | |

CAS RN |

16470-90-9 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)

![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)